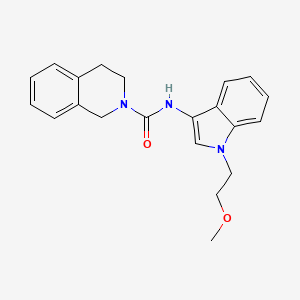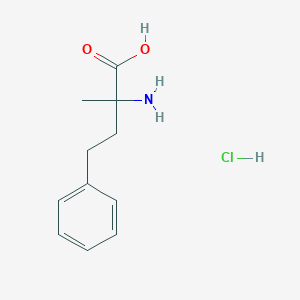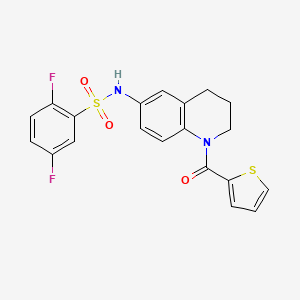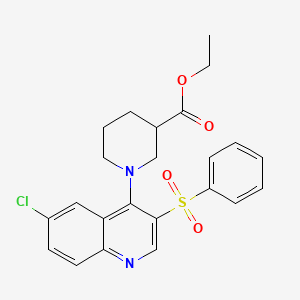
Ethyl 1-(6-chloro-3-(phenylsulfonyl)quinolin-4-yl)piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(6-chloro-3-(phenylsulfonyl)quinolin-4-yl)piperidine-3-carboxylate, also known as Compound A, is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of Ethyl 1-(6-chloro-3-(phenylsulfonyl)quinolin-4-yl)piperidine-3-carboxylate is not fully understood. However, it is believed to act through the inhibition of certain enzymes and pathways involved in inflammation and tumor growth. It has also been suggested to have a modulatory effect on neurotransmitters, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to inhibit the activity of COX-2 and iNOS enzymes. It has also been shown to induce apoptosis in tumor cells and to inhibit angiogenesis. In addition, it has been reported to improve cognitive function and to protect against neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using Ethyl 1-(6-chloro-3-(phenylsulfonyl)quinolin-4-yl)piperidine-3-carboxylate in lab experiments is its potential therapeutic applications in various fields of research. It has shown promising results in preclinical studies and may have the potential to be developed into a novel therapeutic agent. However, one limitation is the lack of clinical data on its safety and efficacy in humans. Further studies are needed to determine its potential side effects and optimal dosage.
将来の方向性
There are several future directions for research on Ethyl 1-(6-chloro-3-(phenylsulfonyl)quinolin-4-yl)piperidine-3-carboxylate. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and cardiovascular diseases. Another direction is to explore its mechanism of action in more detail, with a focus on its effects on neurotransmitters and neuronal signaling pathways. Additionally, further studies are needed to determine its optimal dosage and potential side effects in humans.
合成法
The synthesis method of Ethyl 1-(6-chloro-3-(phenylsulfonyl)quinolin-4-yl)piperidine-3-carboxylate involves the reaction of 6-chloro-3-(phenylsulfonyl)quinolin-4-amine with ethyl 3-oxopiperidine-1-carboxylate in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through recrystallization.
科学的研究の応用
Ethyl 1-(6-chloro-3-(phenylsulfonyl)quinolin-4-yl)piperidine-3-carboxylate has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-2-30-23(27)16-7-6-12-26(15-16)22-19-13-17(24)10-11-20(19)25-14-21(22)31(28,29)18-8-4-3-5-9-18/h3-5,8-11,13-14,16H,2,6-7,12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQRCHCHJPRHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

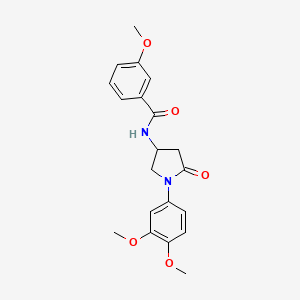

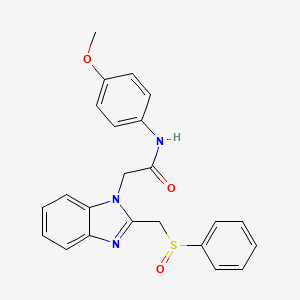
![[1-(4-Fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B2459482.png)
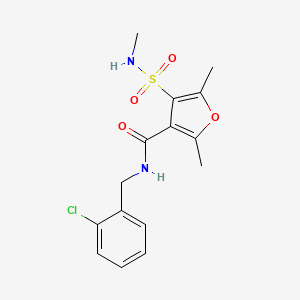
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2459488.png)

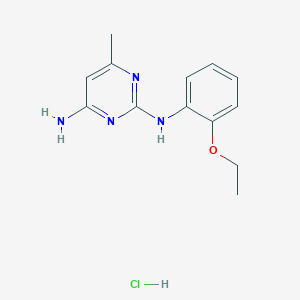
![1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2459491.png)
![2-[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]sulfanylbenzoic acid](/img/structure/B2459492.png)
![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2459493.png)
